Biphenyl, 2-nitro-3,3',4,4'-tetramethyl-
Description
The compound 2-nitro-3,3',4,4'-tetramethylbiphenyl is a biphenyl derivative featuring a nitro group at the 2-position and methyl substituents at the 3, 3', 4, and 4' positions. While direct references to this specific compound are absent in the provided evidence, structurally related biphenyls with methyl and functional group substitutions (e.g., nitro, hydroxyl, or halogen) are extensively documented. Biphenyl derivatives are critical in materials science, pharmaceuticals, and organic electronics due to their tunable electronic and steric properties .
Properties
CAS No. |
21113-36-0 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-3,4-dimethyl-2-nitrobenzene |
InChI |
InChI=1S/C16H17NO2/c1-10-5-7-14(9-12(10)3)15-8-6-11(2)13(4)16(15)17(18)19/h5-9H,1-4H3 |
InChI Key |
VZHFRRCMIRFSME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=C(C=C2)C)C)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biphenyl, 2-nitro-3,3’,4,4’-tetramethyl- typically involves the nitration of 3,3’,4,4’-tetramethylbiphenyl. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced separation techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Biphenyl, 2-nitro-3,3’,4,4’-tetramethyl- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Halogenation using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Reduction: 2-amino-3,3’,4,4’-tetramethylbiphenyl.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Scientific Research Applications
Chemistry: Biphenyl, 2-nitro-3,3’,4,4’-tetramethyl- is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various functionalized biphenyl derivatives, which are valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. The nitro and amino derivatives are investigated for their antimicrobial and anticancer properties .
Industry: The compound finds applications in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of Biphenyl, 2-nitro-3,3’,4,4’-tetramethyl- depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of 2-nitro-3,3',4,4'-tetramethylbiphenyl with analogous biphenyl derivatives, focusing on substituent effects, synthesis, and applications.
Table 1: Structural and Functional Comparison
Key Research Findings
Substituent Effects on Reactivity: Methyl Groups: Enhance steric bulk and thermal stability. For example, 3,3',4,4'-tetramethylbiphenyl-based epoxides exhibit superior adhesion and filler compatibility in molding compounds . Nitro Group: Introduces strong electron-withdrawing effects, likely reducing solubility in nonpolar solvents compared to methyl- or halogen-substituted analogs. Nitro derivatives are often intermediates in explosive or dye synthesis .
Synthesis Challenges: Methylated biphenyls (e.g., 3,3',4,4'-tetramethylbiphenyl) are synthesized via Grignard reactions with moderate yields (76%) .
Electronic and Physical Properties :
- Nitro vs. Halogen : Nitro-substituted biphenyls exhibit higher dipole moments than chloro- or fluoro-substituted analogs, impacting their use in charge-transfer materials .
- Thermal Stability : Methyl groups increase decomposition temperatures. For instance, tetramethylbiphenyl epoxides remain stable above 300°C, whereas halogenated analogs degrade at lower temperatures .
Applications: Halogenated Biphenyls: Widely used in flame retardants and OLEDs due to their electron-deficient aromatic cores . Methylated Biphenyls: Preferred in high-performance polymers and resins . Nitro Derivatives: Potential applications in explosives, agrochemicals, or as intermediates for amine synthesis (via reduction) .
Table 2: Physical Property Comparison
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-nitro-3,3',4,4'-tetramethylbiphenyl?
- Methodological Answer : Synthesis typically involves regioselective nitration of pre-functionalized tetramethylbiphenyl precursors. For example, oxidative coupling of substituted phenols (e.g., 3,4-dimethylphenol) using catalysts like copper(I) chloride or enzymes under acidic conditions can yield symmetric tetramethylbiphenyl intermediates. Subsequent nitration with nitric acid in a sulfuric acid medium at controlled temperatures (0–5°C) ensures selective nitro-group introduction at the 2-position. Reaction progress should be monitored via TLC or HPLC, and products purified via column chromatography .
Q. How can the crystal structure of this compound be determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallization is achieved via slow evaporation in solvents like dichloromethane/hexane. Data collection using Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) resolves the structure. Hydrogen bonding and steric effects from methyl/nitro groups are analyzed using programs like Olex2 or Mercury .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Adhere to EPA guidelines for nitroaromatic compounds (e.g., CAS 4920-95-0 derivatives): use fume hoods, nitrile gloves, and flame-resistant lab coats. Waste disposal must comply with §721.10354 regulations. Conduct toxicity screening using in vitro assays (e.g., Ames test for mutagenicity) and reference EPA/NIH spectral databases for contamination checks .
Advanced Research Questions
Q. How can electronic transport properties of this nitro-substituted biphenyl be characterized?
- Methodological Answer : Use scanning tunneling microscopy (STM) break-junction techniques combined with statistical I-V curve analysis. Measure conductance histograms across >1,000 molecular junctions to identify dominant transport mechanisms (e.g., tunneling vs. hopping). Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals and predict charge-transfer behavior .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry)?
- Methodological Answer : For ambiguous NMR signals (e.g., overlapping methyl/nitro peaks), employ 2D techniques like HSQC or NOESY. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) validates molecular weight. Cross-reference with NIST Chemistry WebBook entries for isotopic patterns and fragmentation pathways .
Q. How does steric hindrance from methyl groups influence reactivity in cross-coupling reactions?
- Methodological Answer : Perform kinetic studies using Suzuki-Miyaura coupling with aryl boronic acids. Compare reaction rates of 2-nitro-3,3',4,4'-tetramethylbiphenyl to less hindered analogs. Steric parameters (e.g., Tolman cone angles) are quantified via SCXRD-derived bond angles. Computational modeling (e.g., Gaussian09) identifies transition-state geometries and steric energy barriers .
Q. What thermal stability analysis methods are suitable for this compound?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen (10°C/min) measures decomposition onset. Differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points). Compare experimental data to computational predictions (e.g., COSMO-RS for solubility parameters) to assess stability in solvent matrices .
Data Contradiction & Validation
Q. How to address discrepancies in reported solubility parameters across studies?
- Methodological Answer : Use a standardized shake-flask method with HPLC quantification. Test solvents (e.g., DMSO, THF) at 25°C and 40°C. Validate results via Hansen solubility parameters (HSPiP software) and compare with NIST-subscription data. Conflicting data may arise from polymorphic forms—characterize via PXRD .
Q. What computational approaches validate experimental reaction mechanisms?
- Methodological Answer : Combine DFT (e.g., M06-2X/cc-pVTZ) for energy profiles and molecular dynamics (MD) simulations for solvent effects. IRC (intrinsic reaction coordinate) analysis confirms transition states. Compare computed NMR chemical shifts (GIAO method) to experimental data for mechanistic corroboration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
